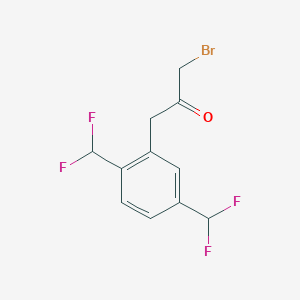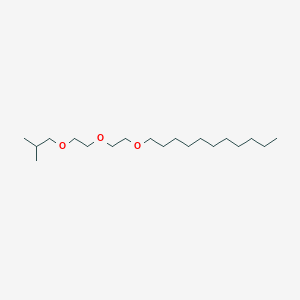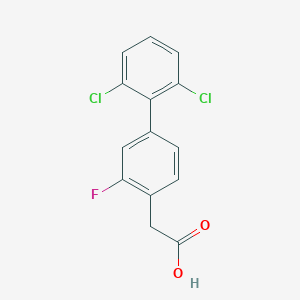
Benzenamine, 4-methyl-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methyl-, hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of benzenamine (aniline) where a methyl group is attached to the fourth position of the benzene ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-, hydrobromide typically involves the bromination of 4-methylbenzenamine. The process can be carried out using hydrobromic acid in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where 4-methylbenzenamine is reacted with hydrobromic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzenes depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, 4-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-methyl-, hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the hydrobromide group is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.
Comparaison Avec Des Composés Similaires
Benzenamine, 4-methyl-, hydrobromide can be compared with other similar compounds such as:
Benzenamine, 4-bromo-: Similar in structure but with a bromine atom instead of a methyl group.
Benzenamine, 4-chloro-: Contains a chlorine atom at the fourth position.
Benzenamine, 4-nitro-: Has a nitro group at the fourth position.
Uniqueness
The presence of the methyl group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions in various chemical processes.
Propriétés
Numéro CAS |
67614-05-5 |
|---|---|
Formule moléculaire |
C7H10BrN |
Poids moléculaire |
188.06 g/mol |
Nom IUPAC |
4-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H |
Clé InChI |
IEVJRILXSBLXDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)










![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)

